molecular formula C20H26ClN5O2S B2620683 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215656-55-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2620683
CAS No.: 1215656-55-5
M. Wt: 435.97
InChI Key: NQVRLCCDURZJMR-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with 4,6-dimethyl groups, a 1-methylpyrazole moiety linked via a carboxamide bridge, and a morpholine-ethyl group. This structure combines electron-donating methyl groups on the benzothiazole ring with a hydrophilic morpholine moiety, which may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S.ClH/c1-14-12-15(2)18-17(13-14)28-20(22-18)25(7-6-24-8-10-27-11-9-24)19(26)16-4-5-21-23(16)3;/h4-5,12-13H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVRLCCDURZJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Implications for Drug Design

  • Solubility : The morpholine-ethyl group offsets the hydrophobic benzothiazole core, balancing logP values for optimal absorption.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the morpholine and pyrazole groups contributes to its pharmacological profile. The chemical structure can be represented as follows:

C15H19N3O1S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{1}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the subject compound. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung cancer)0.65Induction of apoptosis and cell cycle arrest
HeLa (Cervical cancer)2.41Inhibition of cell migration
MCF-7 (Breast cancer)0.75Modulation of IL-6 and TNF-α activity

Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, leading to a decrease in cell viability and proliferation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory responses. The mechanism involves the downregulation of signaling pathways associated with inflammation, potentially through inhibition of NF-kB activation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with receptors that mediate cellular responses to growth factors and cytokines.
  • Signal Transduction Pathways : The compound alters signal transduction pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have documented the efficacy of similar benzothiazole derivatives in preclinical models:

  • Study on A549 Cells : A study demonstrated that a related benzothiazole derivative reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • MCF-7 Cell Line Analysis : Another investigation showed that compounds with similar structural features significantly inhibited tumor growth in xenograft models by promoting apoptosis .

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